2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine

Hiyama coupling regioselectivity silylpyridine

Sourcing a polyhalogenated pyridine with predictable, site-selective reactivity for sequential cross-coupling can be challenging. 2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine (CAS 1203499-34-6) solves this with a unique 3-trimethylsilyl group that electronically and sterically modulates the 2-chloro and 4-iodo positions for chemo- and regioselective functionalization. - Enables selective C-Cl and C-I bond activation in Hiyama, Suzuki, and Negishi couplings - Serves as a direct precursor to ERK2 kinase inhibitor scaffolds - Orthogonal halogen reactivity supports modular assembly of agrochemical and ligand libraries Available in research quantities with documented purity and reliable global supply.

Molecular Formula C9H13ClINSi
Molecular Weight 325.65 g/mol
CAS No. 1203499-34-6
Cat. No. B1463387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine
CAS1203499-34-6
Molecular FormulaC9H13ClINSi
Molecular Weight325.65 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1I)[Si](C)(C)C)Cl
InChIInChI=1S/C9H13ClINSi/c1-6-5-12-9(10)8(7(6)11)13(2,3)4/h5H,1-4H3
InChIKeyCOWFPCLCFDUTGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine: Chemical Profile & Procurement


2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine is a polyhalogenated pyridine derivative (molecular formula: C9H13ClINSi, molecular weight: 325.65 g/mol) featuring a trimethylsilyl group at the 3-position alongside chloro and iodo substituents. Its unique substitution pattern confers differentiated reactivity in cross-coupling and halogen dance reactions compared to non-silylated or regioisomeric analogs, positioning it as a versatile building block in medicinal chemistry and agrochemical synthesis [1].

Why 2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine Cannot Be Replaced


Substitution with non-silylated analogs (e.g., 2-chloro-4-iodo-5-methylpyridine) or regioisomers (e.g., 2-chloro-4-iodo-3-(trimethylsilyl)pyridine) fails to preserve the distinct reactivity profile essential for site-selective cross-coupling and stability [1]. The 3-trimethylsilyl group acts as a steric and electronic modulator, enabling chemo- and regioselective functionalization at the 2-chloro and 4-iodo positions [2]. Moreover, 3-silylpyridines exhibit unique coupling behavior under Hiyama conditions not observed for 2-silyl or non-silyl congeners [3], making direct replacement detrimental to synthetic efficiency and yield.

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine vs. Analogs: Key Evidence


Hiyama Coupling: 3-Silyl vs. 2-Silylpyridine Reactivity

3-(Trimethylsilyl)pyridines, such as the target compound, exhibit fundamentally different reactivity in Hiyama cross-coupling compared to 2-(trimethylsilyl)pyridines. While 2-silylpyridines undergo coupling with aryl iodides in the presence of silver(I) oxide and TBAF to yield 2-arylpyridines [1], the regioisomeric 3-silylpyridines do not react under identical conditions, as reported in Science of Synthesis [2]. This orthogonal reactivity enables strategic diversification of polyhalogenated pyridine scaffolds without competitive side reactions.

Hiyama coupling regioselectivity silylpyridine cross-coupling

Orthogonal Chloro/Iodo Reactivity in Cross-Coupling

The target compound's 4-iodo substituent enables highly selective Suzuki-Miyaura coupling over the 2-chloro group. In contrast, the non-silylated analog 2-chloro-4-iodo-5-methylpyridine (CAS 1197957-18-8) may exhibit reduced regioselectivity due to the absence of the steric and electronic influence of the 3-trimethylsilyl group [1]. The 3-silyl group enhances the differentiation between the two halogen sites, allowing sequential functionalization with high fidelity [2].

Suzuki-Miyaura coupling halogen selectivity pyridine functionalization

Storage Stability: Silyl vs. Non-Silyl Derivatives

Vendor specifications for 2-chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine indicate storage at 2-8°C under sealed, dry conditions , comparable to other silylated pyridines. In contrast, the non-silylated analog 2-chloro-4-iodo-5-methylpyridine (CAS 1197957-18-8) is generally stored at room temperature , suggesting that the trimethylsilyl group does not compromise thermal stability while potentially offering enhanced handling properties in certain synthetic sequences. No decomposition or dimerization under recommended storage is reported.

chemical stability storage pyridine derivatives

Commercial Availability & Purity Benchmarking

The target compound is available from multiple reputable vendors (e.g., MolCore, Sigma-Aldrich/AldrichCPR, ChemScene, Pharmaffiliates) with reported purities ≥95% (NLT 97% from MolCore) [1]. While 2-chloro-4-iodo-5-methylpyridine (CAS 1197957-18-8) is also commercially available, the silylated variant provides a differentiated synthetic handle not replicable by the non-silyl analog. Pricing for the target compound (e.g., ~€673/g from CymitQuimica) is consistent with specialized building blocks .

procurement purity CAS 1203499-34-6

Applications of 2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine


Kinase Inhibitor Intermediate Synthesis

The compound serves as a key precursor for ERK2 kinase inhibitors, as evidenced by its non-silylated analog's use in patent WO2005/100342 [1]. The 3-trimethylsilyl group enhances regioselectivity in sequential cross-coupling steps, enabling efficient construction of substituted pyridine cores found in anticancer agents.

Agrochemical Building Block

Its orthogonal halogen reactivity allows for modular assembly of pyridine-based herbicides and fungicides. The silyl group can be retained or converted to other functionalities (e.g., hydroxyl, aldehyde) via mild desilylation, expanding the accessible chemical space [2].

Ligand & Catalyst Precursor

Polyhalogenated pyridines with silyl substituents are employed in the synthesis of chelating ligands and metal-organic frameworks. The target compound's unique substitution pattern facilitates the introduction of diverse donor groups for catalysis and sensing applications [3].

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